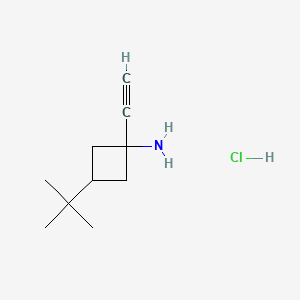

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H18ClN. This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butyl group and an ethynyl group, along with an amine group that forms a hydrochloride salt. The compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Méthodes De Préparation

The synthesis of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves several steps, including the formation of the cyclobutane ring and the introduction of the tert-butyl and ethynyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or ring-closing metathesis.

Introduction of Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.

Ethynyl Group Addition: This can be done through Sonogashira coupling or other alkynylation reactions.

Amine Group Introduction: The amine group can be introduced through nucleophilic substitution or reductive amination.

Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Analyse Des Réactions Chimiques

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.

Applications De Recherche Scientifique

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

3-tert-butyl-1-ethynylcyclobutan-1-amine: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.

1-ethynylcyclobutan-1-amine: This compound lacks the tert-butyl group, which can affect its steric and electronic properties.

3-tert-butylcyclobutan-1-amine: This compound lacks the ethynyl group, which can influence its reactivity and interactions with other molecules.

Activité Biologique

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, a compound characterized by its unique cyclobutane structure and an ethynyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Molecular Formula: C10H14ClN

Molecular Weight: 185.68 g/mol

CAS Number: 2694728-29-3

The compound exists as a mixture of diastereomers, which can influence its biological activity and pharmacokinetics. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases, particularly those involved in cell cycle regulation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases: The compound has shown promise in inhibiting CHK1 (Checkpoint Kinase 1), which plays a critical role in DNA damage response. In vitro assays demonstrated over 400-fold selectivity for CHK1 over CHK2, indicating its potential as a targeted therapeutic agent in cancer treatment .

- Cell Cycle Arrest: Research indicates that it can abrogate etoposide-induced G2 checkpoint arrest in human colon cancer cells (HT29), suggesting a role in modulating cell cycle progression .

Biological Activity

The biological activity of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has been evaluated through various assays:

| Activity | Assay Type | Results |

|---|---|---|

| CHK1 Inhibition | Caliper microfluidic assay | IC50 = 7.4 µM |

| Cell Viability | Sulforhodamine B (SRB) assay | GI50 = 23 µM |

| G2 Checkpoint Abrogation | Etoposide-induced assay | Significant reduction in arrest |

| hERG Ion Channel Inhibition | PatchExpress Assay | IC50 > 10 µM |

Case Study 1: Cancer Therapeutics

In a study exploring novel cancer therapies, 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride was tested alongside established chemotherapeutics. The compound demonstrated synergistic effects when combined with etoposide, enhancing cytotoxicity against resistant cancer cell lines. This suggests its potential role as an adjunct therapy in overcoming drug resistance .

Case Study 2: Selectivity Profile

A detailed examination of the selectivity profile revealed that the compound displayed minimal off-target effects on other kinases, which is crucial for reducing adverse effects in clinical settings. The selectivity for CHK1 over CHK2 was particularly notable, indicating a focused mechanism that could be exploited for therapeutic gain .

Propriétés

Formule moléculaire |

C10H18ClN |

|---|---|

Poids moléculaire |

187.71 g/mol |

Nom IUPAC |

3-tert-butyl-1-ethynylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H17N.ClH/c1-5-10(11)6-8(7-10)9(2,3)4;/h1,8H,6-7,11H2,2-4H3;1H |

Clé InChI |

HWFLPUOLUGJTQZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1CC(C1)(C#C)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.